molecular formula C22H26ClN3O2 B243459 N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide

Numéro de catalogue B243459
Poids moléculaire: 399.9 g/mol
Clé InChI: YXQCLKWVNJDSBX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, commonly known as CEP-1347, is a small molecular weight compound that has been extensively studied for its potential therapeutic applications. CEP-1347 is a potent and selective inhibitor of c-Jun N-terminal kinase (JNK), a member of the mitogen-activated protein kinase (MAPK) family. JNK plays a crucial role in regulating cellular processes such as cell proliferation, apoptosis, and inflammation. Inhibition of JNK has been shown to have therapeutic effects in various diseases, including neurodegenerative disorders.

Mécanisme D'action

CEP-1347 exerts its therapeutic effects by selectively inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide. N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide is activated in response to various stress stimuli, including oxidative stress, inflammation, and DNA damage. Activation of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide leads to the phosphorylation of various downstream targets, including c-Jun, ATF-2, and p53, which regulate cellular processes such as apoptosis, cell proliferation, and inflammation. Inhibition of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide by CEP-1347 reduces the phosphorylation of these downstream targets, thereby inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated apoptosis and reducing inflammation.
Biochemical and Physiological Effects
CEP-1347 has been shown to have neuroprotective effects in various animal models of neurodegenerative diseases. In a mouse model of Parkinson's disease, CEP-1347 was shown to protect dopaminergic neurons from degeneration and improve motor function. In a rat model of multiple sclerosis, CEP-1347 was shown to reduce inflammation and demyelination. CEP-1347 has also been shown to have anti-inflammatory effects in various in vitro models of inflammation.

Avantages Et Limitations Des Expériences En Laboratoire

CEP-1347 has several advantages for use in lab experiments. It is a small molecular weight compound that can be easily synthesized and purified. It is also a selective inhibitor of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide, which allows for the specific inhibition of N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated pathways. However, CEP-1347 has some limitations for use in lab experiments. It has low solubility in aqueous solutions, which can limit its use in some assays. It also has low bioavailability and a short half-life, which can limit its use in in vivo studies.

Orientations Futures

CEP-1347 has potential therapeutic applications in various diseases, including neurodegenerative diseases and inflammatory diseases. Future research should focus on further elucidating the mechanisms of action of CEP-1347 and identifying its downstream targets. This will help to identify new therapeutic targets for the treatment of various diseases. Future research should also focus on developing more potent and selective N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide inhibitors with improved pharmacokinetic properties. This will help to overcome the limitations of CEP-1347 and improve its therapeutic potential.

Méthodes De Synthèse

CEP-1347 can be synthesized using various methods, including the Suzuki coupling reaction, the Buchwald-Hartwig amination, and the Sonogashira coupling reaction. The most commonly used method for synthesizing CEP-1347 is the Suzuki coupling reaction. This method involves the reaction of 5-chloro-2-nitroaniline with 4-methylbenzeneboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with 4-isobutyryl-1-piperazine to yield CEP-1347.

Applications De Recherche Scientifique

CEP-1347 has been extensively studied for its potential therapeutic applications in various diseases, including Parkinson's disease, Alzheimer's disease, and multiple sclerosis. In preclinical studies, CEP-1347 has been shown to have neuroprotective effects by inhibiting N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-4-methylbenzamide-mediated apoptosis and reducing inflammation.

Propriétés

Formule moléculaire

C22H26ClN3O2

Poids moléculaire

399.9 g/mol

Nom IUPAC

N-[5-chloro-2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]-4-methylbenzamide

InChI

InChI=1S/C22H26ClN3O2/c1-15(2)22(28)26-12-10-25(11-13-26)20-9-8-18(23)14-19(20)24-21(27)17-6-4-16(3)5-7-17/h4-9,14-15H,10-13H2,1-3H3,(H,24,27)

Clé InChI

YXQCLKWVNJDSBX-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

SMILES canonique

CC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)N3CCN(CC3)C(=O)C(C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.